4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Overview
Description
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyrimidine rings.
Coupling Reactions: The key step involves coupling the pyridine and pyrimidine rings using Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Reaction Conditions: The reaction is carried out under mild conditions using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, which are useful for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Similar in structure but with different substituents on the pyridine ring.
Tris [4-(trifluoromethyl)phenyl]phosphine: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is unique due to its specific combination of the trifluoromethyl group and the pyridine-pyrimidine framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBVTLGWLUOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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